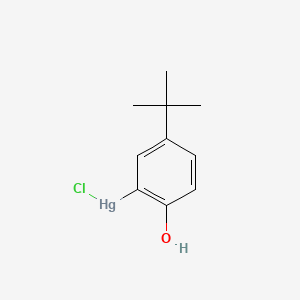

Mercurobutol

Número de catálogo B1219570

:

498-73-7

Peso molecular: 385.25 g/mol

Clave InChI: KDLVWLVVXAFNHZ-UHFFFAOYSA-M

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04931577

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.

[Compound]

Name

denatured alcohol

Quantity

21 mL

Type

solvent

Reaction Step Three

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

denatured alcohol

Quantity

50 mL

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

CC([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([Hg]Cl)[CH:6]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>[Na+].[Cl-]>[CH2:22]([O:11][C:8]1[CH:7]=[CH:6][CH:5]=[CH:10][CH:9]=1)[CH:21]=[CH2:20] |f:1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

4.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

[Compound]

|

Name

|

denatured alcohol

|

|

Quantity

|

21 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

denatured alcohol

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Na+].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A thick white precipitate is formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the product is mixed with the precipitate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)OC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.43 g | |

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04931577

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.

[Compound]

Name

denatured alcohol

Quantity

21 mL

Type

solvent

Reaction Step Three

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

denatured alcohol

Quantity

50 mL

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

CC([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([Hg]Cl)[CH:6]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>[Na+].[Cl-]>[CH2:22]([O:11][C:8]1[CH:7]=[CH:6][CH:5]=[CH:10][CH:9]=1)[CH:21]=[CH2:20] |f:1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

4.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

[Compound]

|

Name

|

denatured alcohol

|

|

Quantity

|

21 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

denatured alcohol

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Na+].[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A thick white precipitate is formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the product is mixed with the precipitate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)OC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.43 g | |

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |